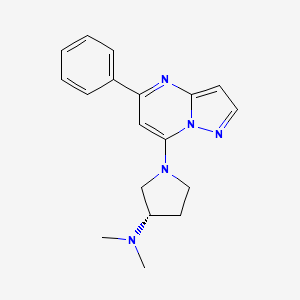
(S)-ZINC-3573
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ZINC-3573 is a novel small molecule that is being developed as a potential therapeutic agent for the treatment of various diseases. It is a synthetic compound that is composed of a zinc-containing core and a small number of additional functional groups. This compound has been shown to possess a variety of biological activities, including anti-inflammatory, anti-proliferative, and anti-viral effects. The mechanism of action of this compound is still under investigation, but it is believed to involve the inhibition of various enzymes and pathways.
科学的研究の応用
ZINC: A Free Tool for Ligand Discovery
ZINC is a public resource crucial for ligand discovery, offering over twenty million commercially available molecules for docking and biological relevance studies. Its database supports searches by various parameters, including structure and biological activity, aiding in the discovery of chemistry for biology (Irwin et al., 2012).
Role of Zinc in Human Physiology and Pathology
Zinc's abundance in the human body and its essentiality in numerous physiological processes highlight its critical role. It functions as a cofactor for over 300 enzymatic reactions, structural roles in proteins, and influences gene expression. Understanding zinc's transportation and regulation at the cellular level is vital for elucidating its physiological and pathological roles (Tapiero & Tew, 2003).
Zinc Oxide (ZnO) in Biomedical Engineering
ZnO's multifunctionality, including semiconducting, catalytic, and piezoelectric properties, positions it for diverse applications in biomedical engineering. Its antibacterial and anticancer properties, derived from the potential to trigger reactive oxygen species production and zinc ion release, are particularly notable. ZnO's biocompatibility makes it a candidate for bioimaging and antidiabetic treatment, underscoring its importance in advancing biomedical technologies (Jiang et al., 2018).
Zinc's Role in Connective Tissue Development
Research on the zinc transporter SLC39A13/ZIP13 has revealed its necessity in connective tissue development and its involvement in BMP/TGF-β signaling pathways. This discovery offers insights into the molecular mechanisms underlying conditions like Ehlers-Danlos syndrome and suggests potential therapeutic targets for connective tissue disorders (Fukada et al., 2008).
Biodegradable Zinc for Medical Applications
Zinc's biodegradability, coupled with its physiological relevance, makes it a promising material for medical implants. Its mechanical properties, biodegradability, and biocompatibility can be modulated through alloying and fabrication techniques, addressing the limitations of other biodegradable metals like magnesium and iron. This adaptability makes zinc a significant material for future biomedical applications (Venezuela & Dargusch, 2019).
特性
IUPAC Name |
(3S)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSPAZCFAIBJL-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2977278.png)
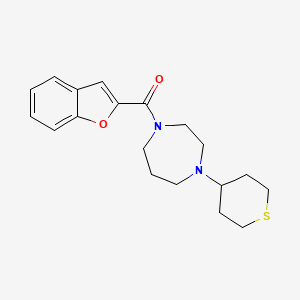
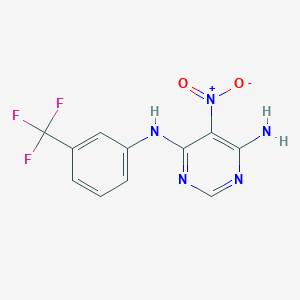
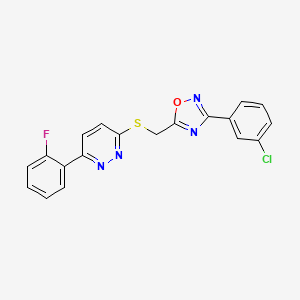


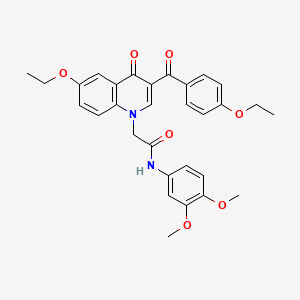
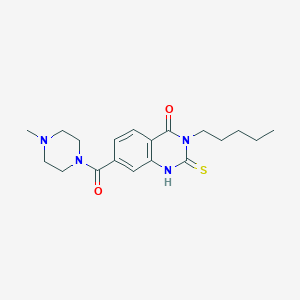
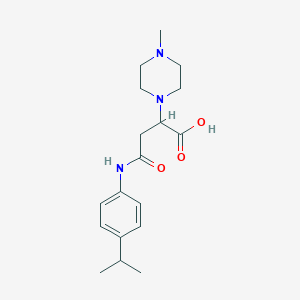
![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)
![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)
![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)
